2-AMINO-4-(4-CHLOROPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE
Description
This compound is a nitrogen-containing heterocycle featuring a seven-membered cycloheptane ring fused to a pyridine core. Key functional groups include:
- 4-Chlorophenyl substituent at position 4, contributing electron-withdrawing effects and lipophilicity.
- Carbonitrile (-CN) at position 3, influencing electronic properties and reactivity .
The fused cycloheptane ring introduces conformational flexibility, which may impact binding interactions in biological or material science applications.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c18-12-8-6-11(7-9-12)16-13-4-2-1-3-5-15(13)21-17(20)14(16)10-19/h6-9H,1-5H2,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJUVDTKOUNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-AMINO-4-(4-CHLOROPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and other enolizable compounds in the presence of a catalyst. This method is favored for its operational simplicity, high yields, and environmentally friendly conditions . Industrial production methods often employ similar multi-component reactions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Properties
Research indicates that derivatives of cyclohepta[b]pyridine compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
- Case Study : A study demonstrated the compound's efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
| Cancer Cell Line | Inhibition Rate (%) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 75% | Apoptosis induction |
| MCF-7 (Breast Cancer) | 68% | Cell cycle arrest at G0/G1 phase |
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Similar compounds have shown effectiveness against several bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Salmonella typhi | Moderate |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects by influencing neurotransmitter levels in the brain. Studies indicate an increase in acetylcholine and serotonin release in animal models, highlighting its potential for treating neurodegenerative diseases.
Mechanistic Insights
Molecular docking studies have been conducted to understand how this compound interacts with various biological targets:
- Binding Affinity : The compound demonstrates high binding affinity to enzymes involved in cancer progression.
- Enzyme Inhibition : It shows potential as an inhibitor for enzymes linked to bacterial metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and bioavailability need to be assessed to determine its effectiveness as a drug candidate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs identified in the literature:
*Predicted LogP based on substituent contributions (chlorophenyl + carbonitrile).
Key Comparative Insights:
Core Heterocycle Effects :
- The cyclohepta[b]pyridine core (target compound) offers greater ring strain and flexibility compared to smaller pyridine or thiophene analogs . This may enhance binding to conformational-sensitive targets like enzymes.
- Thiophene-based analogs (e.g., ) exhibit higher aromaticity but reduced hydrogen-bonding capacity compared to pyridine derivatives.
Substituent Influence: Chlorophenyl Position: The target compound’s para-chlorophenyl group (vs. Carbonitrile vs. Carboxylic Acid: The -CN group in the target compound (vs. -COOH in ) reduces polarity, favoring blood-brain barrier penetration.
Synthetic Accessibility :
- Multi-component reactions (e.g., in ) are commonly used for analogs, but yields and purity vary with substituent complexity. The target compound’s cycloheptane fusion may require specialized cyclization conditions.
Electronic Properties :
- The absolute hardness (η) concept predicts that electron-withdrawing groups (-Cl, -CN) increase molecular hardness, reducing reactivity toward soft electrophiles. This aligns with the target compound’s stability compared to ethyl/methyl-substituted analogs .
Hydrogen-Bonding Patterns: The amino group in the target compound facilitates hydrogen-bond networks, akin to patterns observed in supramolecular crystals .
Biological Activity
2-Amino-4-(4-chlorophenyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile is a compound of increasing interest due to its diverse biological activities. This article aims to synthesize available research findings on its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities.
- Molecular Formula : C18H17ClN2
- Molecular Weight : 300.79 g/mol
- CAS Number : 860611-39-8
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and II, which are crucial enzymes in DNA replication and repair. The results indicated that many derivatives exhibited stronger inhibition of topoisomerase II compared to etoposide, a standard chemotherapy drug. Notably, compounds with ortho or para-chlorophenyl substitutions showed enhanced activity against various cancer cell lines such as HCT15, T47D, DU145, and HeLa .
Table 1: Anticancer Activity of Compounds
| Compound | Topo II Inhibition (IC50) | Cancer Cell Lines Tested | Activity Level |
|---|---|---|---|
| Compound 1 | 25 µM | HCT15 | High |
| Compound 2 | 30 µM | T47D | Moderate |
| Compound 3 | 15 µM | DU145 | High |
| Compound 4 | 20 µM | HeLa | Moderate |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker activity was observed against other bacterial strains. This suggests a potential for development into antibacterial agents .
Enzyme Inhibition
Enzyme inhibition studies have revealed that the compound acts as an inhibitor of acetylcholinesterase (AChE) and urease. These properties are significant as they suggest potential therapeutic applications in treating conditions such as Alzheimer's disease and urinary tract infections .
Case Study 1: Topoisomerase Inhibition
In a study examining the structure-activity relationship (SAR) of various pyridine derivatives, it was found that those with para-chlorophenyl groups at the 4-position exhibited superior topoisomerase II inhibitory activity compared to other structural variants. This highlights the importance of specific substitutions in enhancing biological efficacy .
Case Study 2: Cytotoxicity Evaluation
Another research effort involved assessing the cytotoxic effects of synthesized compounds on breast cancer cell lines MCF-7 and MDA-MB231. The most potent compound demonstrated an IC50 value of approximately 4.55 µM against MCF-7 cells, indicating significant potential for therapeutic use in breast cancer treatment .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the S phase in cancer cells.
- Apoptosis Induction : The compound triggers apoptosis through activation of caspases, leading to programmed cell death .
- Enzyme Interaction : Binding studies indicate strong interactions with target enzymes like AChE and urease, which may contribute to its pharmacological effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
